

Technical Guide: Mechanism of Action of 2-(2-Fluorophenyl)morpholine

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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)morpholine

CAS No.: 1017480-65-7

Cat. No.: B1358595

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Executive Summary & Chemical Identity

2-(2-Fluorophenyl)morpholine (often abbreviated in gray literature as 2-F-2-PM or ortho-fluorophenmetrazine-desmethyl) is a synthetic substituted phenylmorpholine. It is the 2-fluoro isomer of the desmethyl metabolite of phenmetrazine.

Unlike its widely documented analogue 3-Fluorophenmetrazine (3-FPM), the 2-fluoro isomer represents a specific modification at the ortho position of the phenyl ring. Pharmacologically, it functions primarily as a norepinephrine-dopamine releasing agent (NDRA) with secondary reuptake inhibition properties. Its mechanism is defined by interaction with the Solute Carrier 6 (SLC6) family of transporters.

Chemical Specifications

Property	Detail
IUPAC Name	2-(2-Fluorophenyl)morpholine
CAS Registry	1017480-65-7
Molecular Formula	C ₁₀ H ₁₂ FNO
Molar Mass	181.21 g/mol
Core Scaffold	2-Phenylmorpholine (Desmethylphenmetrazine)
Key Substituent	Fluorine at ortho (C2) position of phenyl ring

Pharmacodynamics: The Mechanism of Action

The primary mechanism of **2-(2-Fluorophenyl)morpholine** is the modulation of monoaminergic signaling in the central nervous system (CNS). This is achieved through a dual-mode interaction with monoamine transporters.

Interaction with Monoamine Transporters

The molecule targets the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT). Its affinity for the Serotonin Transporter (SERT) is significantly lower, resulting in a psychostimulant profile with reduced serotonergic side effects compared to amphetamine derivatives like MDMA.

The Transporter Reversal Mechanism (Substrate-Based Release)

Unlike pure reuptake inhibitors (e.g., cocaine) that simply block the transporter, phenylmorpholines act as substrates.

- **Uptake:** The molecule is transported from the extracellular space into the presynaptic neuron via DAT/NET.
- **VMAT2 Interaction:** Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient or displacing endogenous neurotransmitters (DA/NE) from storage vesicles into the cytosol.

- **Reverse Transport:** The accumulation of cytosolic neurotransmitters triggers the phosphorylation of the transporter (specifically PKC-mediated phosphorylation of DAT), causing it to reverse direction.
- **Efflux:** Neurotransmitters are pumped out of the neuron into the synaptic cleft, causing a rapid spike in signaling.

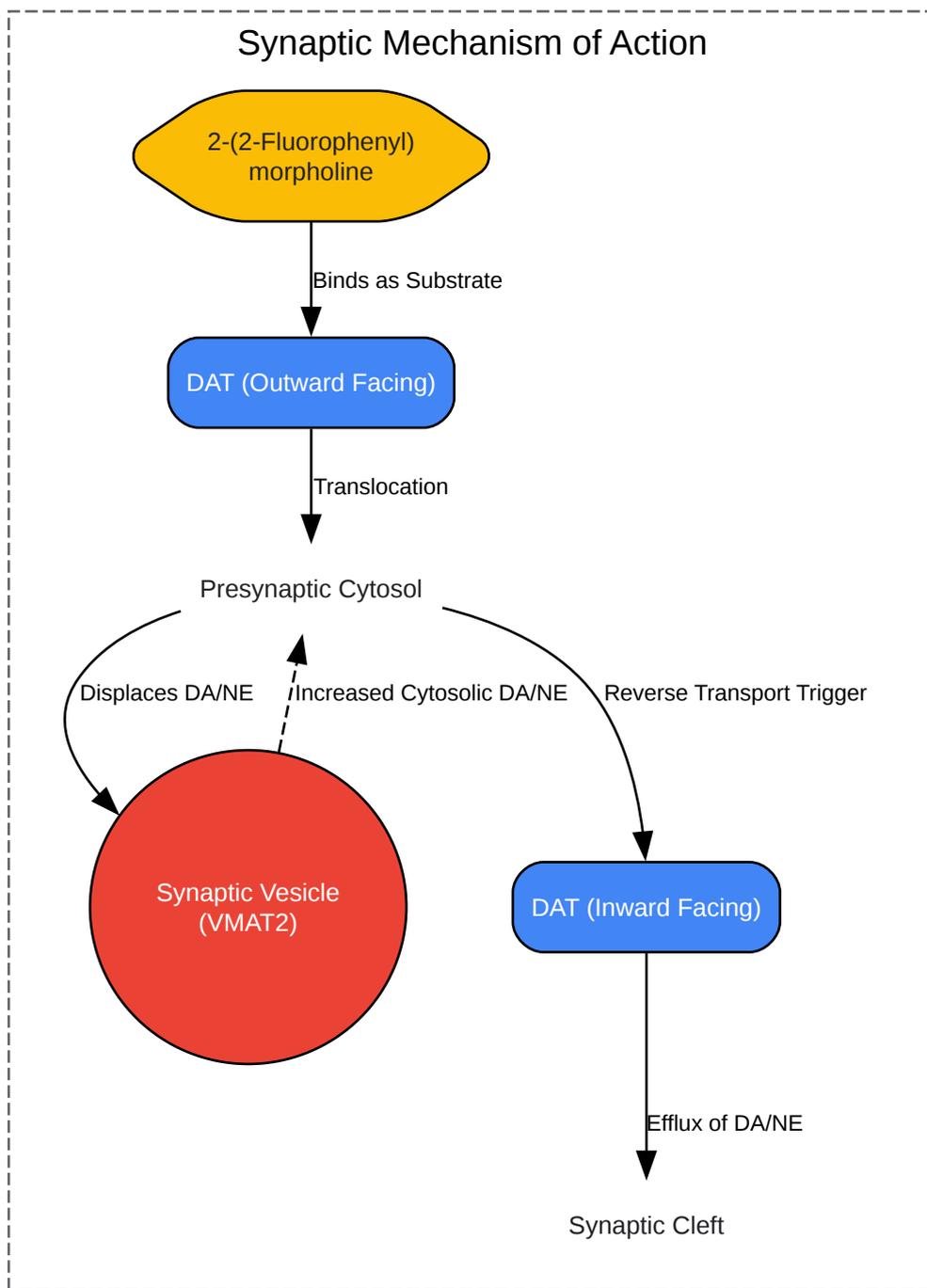
Structure-Activity Relationship (SAR): The Ortho-Fluoro Effect

The specific placement of the fluorine atom at the ortho position (C2) distinguishes this compound from the more common 3-FPM (meta) or 4-FPM (para).

- **Steric Hindrance:** The ortho-fluorine introduces steric bulk adjacent to the morpholine ring attachment point. This can induce a non-planar conformation between the phenyl and morpholine rings, potentially reducing binding affinity to DAT compared to the unsubstituted parent (2-phenylmorpholine).
- **Electronic Effects:** Fluorine is highly electronegative. At the ortho position, it exerts a strong inductive effect (), reducing electron density on the phenyl ring. This alters the stacking interactions within the transporter binding pocket (specifically with phenylalanine residues in the transmembrane domains of DAT/NET).
- **Metabolic Stability:** The C2-F bond blocks metabolic hydroxylation at this position, a common clearance pathway for phenylmorpholines, potentially extending the half-life compared to the parent compound.

Pathway Visualization

The following diagram illustrates the synaptic mechanism, highlighting the substrate-based release process.



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Figure 1: Mechanism of substrate-induced monoamine release. The drug hijacks the transporter to pump neurotransmitters into the synapse.

Experimental Validation Protocols

To empirically validate the mechanism described above, researchers must employ specific functional assays. Mere binding affinity (

) is insufficient to distinguish between a reuptake inhibitor and a releasing agent.

Protocol: Synaptosomal Release Assay

This protocol differentiates a Releaser from a Reuptake Inhibitor.

Objective: Measure the efflux of pre-loaded radiolabeled neurotransmitters from rat brain synaptosomes.

Workflow Steps:

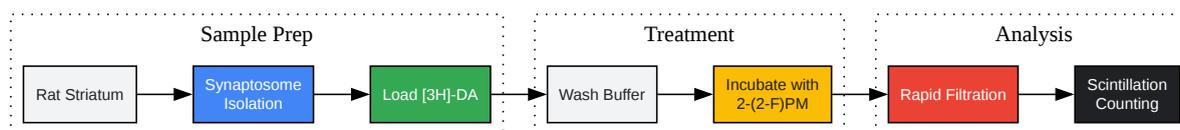
- Preparation: Isolate synaptosomes from rat striatum (for DA) or cortex (for NE/5-HT) using sucrose gradient centrifugation.
- Loading: Incubate synaptosomes with
-Dopamine (or NE) for 15 minutes at 37°C to load the vesicles.
- Wash: Remove extracellular radioligand by centrifugation and resuspension in Krebs-Henseleit buffer.
- Challenge: Treat synaptosomes with varying concentrations of **2-(2-Fluorophenyl)morpholine** (1 nM – 100 μM).
- Control: Run parallel condition with a pure reuptake inhibitor (e.g., Cocaine). Cocaine will not induce efflux in this assay; it only blocks uptake. A releasing agent (like Amphetamine) will cause dose-dependent efflux.
- Measurement: Terminate reaction by rapid filtration. Measure radioactivity in the filtrate (released neurotransmitter) via liquid scintillation counting.

Interpretation:

- Releaser: Sigmoidal increase in efflux (determination).

- Reuptake Inhibitor: No significant efflux compared to baseline.

Experimental Workflow Diagram



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Figure 2: Workflow for [3H]-Neurotransmitter Release Assay to confirm mechanism.

Comparative Pharmacology & Data Summary

The following table synthesizes the predicted pharmacological profile of **2-(2-Fluorophenyl)morpholine** against established standards.

Compound	Type	Selectivity (NET:DAT)	Potency (Relative)	Metabolic Half-Life
2-(2-Fluorophenyl)morpholine	Releaser	High (NET > DAT)	Moderate	Moderate-Long (Blocked C2 oxidation)
Phenmetrazine	Releaser	Balanced	High	Short-Moderate
3-Fluorophenmetrazine (3-FPM)	Releaser	Balanced	High	Moderate
Cocaine	Reuptake Inhibitor	DAT > NET	High	Short

Key Insight: The removal of the 3-methyl group (present in phenmetrazine) generally increases NET selectivity over DAT in phenylmorpholines. The 2-fluoro substitution likely attenuates overall potency due to steric interference but maintains the releasing mechanism.

References

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